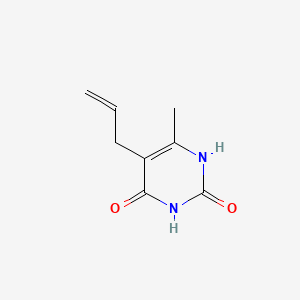

5-Allyl-6-methyluracil

Description

Uracil (B121893) Scaffold Significance in Organic and Medicinal Chemistry

The uracil scaffold, a pyrimidine (B1678525) base, is a cornerstone in the architecture of nucleic acids, specifically RNA. biosyn.com Its fundamental role in biological systems has made it a prime target for synthetic modification by medicinal chemists. colab.wsresearchgate.net Uracil derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial effects. colab.wsresearchgate.netnih.gov The ability of these modified uracils to interfere with nucleic acid synthesis and metabolism is a key mechanism behind their therapeutic potential. ontosight.airesearchtrends.net For instance, the well-known anticancer drug 5-fluorouracil (B62378) operates by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. researchgate.net This highlights the principle that even minor structural alterations to the uracil ring can lead to profound biological consequences. The versatility of the uracil scaffold allows for substitutions at various positions, enabling the fine-tuning of a molecule's physicochemical properties and biological targets. nih.gov

Overview of Pyrimidine Base Modifications

The modification of pyrimidine bases is a widely explored strategy in drug discovery. mdpi.com These modifications can be broadly categorized based on the position on the pyrimidine ring, with the C-5 and C-6 positions being particularly significant for altering biological activity. umich.eduresearchgate.net

Common modifications include:

Halogenation: The introduction of halogen atoms, such as fluorine or bromine, at the C-5 position can dramatically influence a compound's electronic properties and its ability to interact with enzymatic targets. researchgate.netresearchgate.net

Alkylation: The addition of alkyl or substituted alkyl groups at various positions can modulate the lipophilicity of the molecule, potentially enhancing its cell membrane permeability and bioavailability. ontosight.ai

Functionalization: Introducing functional groups like nitro, amino, or hydroxyl moieties can create new interaction points with biological macromolecules and can also serve as handles for further chemical synthesis. researchgate.netchemimpex.com

Annulation: Fusing other heterocyclic rings to the uracil scaffold can create more complex and rigid structures with unique pharmacological profiles. nih.gov

These modifications are often achieved through a variety of synthetic methodologies, including direct C-H activation and cross-coupling reactions, which have advanced the field significantly. mdpi.com

Structural Context and Importance of 5-Allyl-6-methyluracil within Uracil Derivatives

This compound is a uracil derivative characterized by the presence of an allyl group at the C-5 position and a methyl group at the C-6 position of the pyrimidine ring. uni.lu This specific substitution pattern places it within the class of 5,6-disubstituted uracils.

The structural features of this compound are significant for several reasons:

Methyl Group at C-6: The methyl group at the C-6 position can impact the molecule's interaction with enzymes and receptors. nih.govjppres.com It can also influence the tautomeric equilibrium of the uracil ring system.

The combination of these two substituents creates a unique chemical entity with potential applications in various fields. Research into related 6-methyluracil (B20015) derivatives has shown their utility as intermediates in the synthesis of biologically active compounds, including those with antiviral and antimetastatic properties. researchtrends.netpharmacompass.comnih.gov Furthermore, the synthesis of N-1 substituted derivatives of 6-methyluracil has been explored to create novel biocidal materials. auburn.edu The study of compounds like this compound contributes to the broader understanding of how specific substitutions on the uracil scaffold can be strategically employed to design molecules with desired chemical reactivity and potential biological functions.

Chemical and Physical Properties

The fundamental characteristics of this compound are detailed in the table below, providing a snapshot of its molecular and physical identity.

| Property | Value |

| Molecular Formula | C8H10N2O2 |

| Molecular Weight | 166.18 g/mol |

| SMILES | CC1=C(C(=O)NC(=O)N1)CC=C |

| InChI Key | KWHYPGGBFHXFLD-UHFFFAOYSA-N |

Table 1: Physicochemical properties of this compound. Data sourced from PubChem. uni.lu

Synthesis and Reactivity

The synthesis of this compound and its derivatives often involves multi-step chemical processes. A common starting material for such syntheses is 6-methyluracil, which can be produced through the condensation of ethyl acetoacetate (B1235776) and urea (B33335). orgsyn.org The introduction of the allyl group at the C-5 position can be achieved through various synthetic routes.

The reactivity of this compound is largely dictated by the functional groups present in its structure. The allyl group's double bond is susceptible to electrophilic addition and can be utilized in cyclization reactions to form fused ring systems. lpnu.ua The uracil ring itself can undergo N-alkylation and other modifications. lpnu.uaauburn.edu For instance, the reaction of N-hydroxy-6-methyluracil-5-carboximidoyl chloride with thioureas leads to the formation of 5-isothiocyanato-6-methyluracil through a Hoffman rearrangement mechanism, highlighting the reactivity of the C-5 position for introducing diverse functionalities. mathnet.ru

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methyl-5-prop-2-enyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-4-6-5(2)9-8(12)10-7(6)11/h3H,1,4H2,2H3,(H2,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHYPGGBFHXFLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40241632 | |

| Record name | Uracil, 5-allyl-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801739 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

94815-68-6 | |

| Record name | Uracil, 5-allyl-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094815686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uracil, 5-allyl-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Allyl 6 Methyluracil

Direct Synthesis Strategies for 5-Allyl-6-methyluracil

The direct synthesis of this compound involves the introduction of an allyl group at the C-5 position of the 6-methyluracil (B20015) ring. This can be approached through direct C-H activation or by using a pre-functionalized uracil (B121893) derivative.

Documented Synthetic Routes and Protocols

While specific, detailed protocols for the direct synthesis of this compound are not extensively documented in readily available literature, its synthesis can be logically inferred from established methodologies for C-5 functionalization of the uracil ring. A plausible and common strategy involves a two-step process: the halogenation of the C-5 position of 6-methyluracil, followed by a palladium-catalyzed cross-coupling reaction with an allylating agent.

A key intermediate in this proposed pathway is 5-bromo-6-methyluracil (B78055). The synthesis of related 5-bromo-uracil derivatives is well-established, typically involving the treatment of the uracil compound with a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent. For instance, the bromination of uracil derivatives has been achieved using bromine in acetic acid. beilstein-journals.orgnih.gov Once 5-bromo-6-methyluracil is obtained, it can undergo a cross-coupling reaction, such as a Stille or Suzuki coupling, with an allyl organometallic reagent (e.g., allyl-tributylstannane or allylboronic acid) in the presence of a palladium catalyst to yield the target compound, this compound.

Catalytic Approaches for Allylation at the Uracil Ring System

Catalytic methods are central to the efficient and selective functionalization of the uracil core. Palladium-catalyzed reactions are particularly prominent for creating carbon-carbon bonds at the C-5 and C-6 positions.

Palladium-Catalyzed Cross-Coupling: The functionalization of uracils at the C-5 position is frequently accomplished through palladium-catalyzed cross-coupling reactions. nih.gov These methods typically use a 5-halouracil (e.g., 5-iodouracil (B140508) or 5-bromouracil) as a substrate. nih.govacs.org The C-5 position is favored for modification as it does not interfere with the Watson-Crick base pairing region of the molecule. nih.gov A general approach for allylation would involve the reaction of 5-halo-6-methyluracil with an allylating agent, catalyzed by a palladium complex.

Direct C-H Alkenylation: More advanced, atom-economical methods involve the direct C-H activation and subsequent alkenylation of the uracil ring. nih.gov Palladium catalysts can facilitate the cross-dehydrogenative coupling between uracils and alkenes, providing direct access to 5-alkenyluracils. nih.gov This approach avoids the need for pre-halogenation of the uracil ring, thus simplifying the synthetic sequence. While specific application to this compound is not detailed, the general methodology supports its feasibility.

| Catalytic Method | Uracil Substrate | Coupling Partner | Catalyst/Reagents | Key Feature | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | 5-Halouracil | Arylboronic Acid | Pd(PPh₃)₄, Base | Forms C5-Aryl bonds. | beilstein-journals.orgresearchgate.net |

| Sonogashira Coupling | 5-Halouracil | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base | Forms C5-Alkynyl bonds. | nih.gov |

| Direct C-H Arylation | 5-Halouracil | Arene | Pd₂(dba)₃, TBAF | Avoids organometallic reagents for the arene. | acs.org |

| Cross-Dehydrogenative Coupling | Uracil | Alkene | Pd(OAc)₂, Ag₂CO₃ | Direct C-H activation, high atom economy. | nih.gov |

Synthesis of Key Precursors and Related Uracil Building Blocks

The synthesis of this compound relies on the availability of key precursors, primarily 6-methyluracil, and an understanding of uracil derivatization chemistry.

Preparation of 6-Methyluracil

6-Methyluracil is a fundamental precursor, and its synthesis is well-documented. nih.govnih.gov The most common and established method is the condensation reaction between ethyl acetoacetate (B1235776) and urea (B33335). orgsyn.org

This synthesis proceeds in two main stages:

Condensation: Ethyl acetoacetate and urea react, typically in the presence of an acid catalyst and ethanol, to form an intermediate, β-uraminocrotonic ester. The mixture is often left to dry over a desiccant for several days to drive the reaction to completion. orgsyn.org

Cyclization: The crude β-uraminocrotonic ester is then treated with a strong base, such as sodium hydroxide (B78521), at an elevated temperature. This induces cyclization. Subsequent acidification of the reaction mixture precipitates the 6-methyluracil product. orgsyn.org

| Step | Reactants | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|---|

| 1. Condensation | Ethyl acetoacetate, Urea | Absolute alcohol, conc. HCl (cat.), vacuum desiccation over H₂SO₄ for 5-7 days | Crude β-uraminocrotonic ester | orgsyn.org |

| 2. Cyclization & Precipitation | β-uraminocrotonic ester | 1. NaOH solution at 95°C, then cooled to 65°C. 2. Acidification with conc. HCl. | Pure 6-methyluracil powder (71-77% yield) | orgsyn.org |

Formation of N-Allyl Uracil Analogues

While the focus is on C-5 allylation, it is relevant to understand the synthesis of N-allyl uracil analogues to distinguish the regiochemistry of allylation. The uracil ring has two nitrogen atoms (N-1 and N-3) that can also be alkylated. Direct alkylation of the uracil ring often leads to a mixture of N-1 and N-3 substituted products.

The regioselectivity of N-alkylation can be controlled by the reaction conditions and the nature of the uracil substrate. The N-1 position is generally more acidic than the N-3 position, which can influence the site of substitution under certain basic conditions. The synthesis of 5,6-disubstituted uracils has been achieved using masked uracil precursors like 2,4-dimethoxypyrimidines, which can be lithiated and then reacted with electrophiles such as allyl bromide. conicet.gov.ar This strategy allows for precise control over the position of substitution before the uracil ring is deprotected in a final step. conicet.gov.ar

Advanced Synthetic Methodologies Applicable to Uracil Systems

Modern organic synthesis provides a variety of sophisticated techniques for the construction and functionalization of heterocyclic compounds, including the uracil ring system. These methods offer advantages in terms of efficiency, selectivity, and environmental impact over more traditional approaches. The following subsections discuss two such advanced methodologies: cycloaddition reactions and electrochemical synthesis.

Cycloaddition Reactions Utilizing Allyl-Containing Uracil Fragments

Cycloaddition reactions are powerful tools in organic chemistry for the construction of cyclic molecules. wikipedia.org Among these, the Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone for synthesizing six-membered rings. wikipedia.orgmasterorganicchemistry.com This type of reaction involves the interaction of a conjugated diene (a 4-π electron system) with a dienophile (a 2-π electron system). organic-chemistry.org

An allyl-substituted uracil, such as this compound, could theoretically serve as the dienophile component in a Diels-Alder reaction. The reactivity of the dienophile is a critical factor for the success of the cycloaddition. The rate of a Diels-Alder reaction is significantly enhanced when the dienophile possesses electron-withdrawing groups conjugated with the alkene. masterorganicchemistry.comorganic-chemistry.org The uracil ring, being a part of the pyrimidine (B1678525) family, has inherent electronic properties that would influence the reactivity of the C5-allyl group. The electron-withdrawing nature of the adjacent carbonyl groups on the uracil ring could potentially activate the allyl double bond, making it more susceptible to reaction with an electron-rich diene.

The general mechanism for a Diels-Alder reaction is a concerted process where the formation of new sigma bonds occurs simultaneously, leading to a cyclohexene (B86901) derivative. wikipedia.org If this compound were to act as a dienophile, it would react with a conjugated diene to form a new, complex spirocyclic or fused-ring system, depending on the nature of the diene.

| Reactant Type | Role in Diels-Alder | Electronic Requirement | Potential Uracil Participant |

| Conjugated Diene | 4-π Electron System | Electron-donating groups enhance reactivity | A diene-substituted uracil derivative |

| Dienophile | 2-π Electron System | Electron-withdrawing groups enhance reactivity | This compound |

While specific documented examples of this compound participating directly in cycloaddition reactions are not prevalent in the reviewed literature, the principles of the Diels-Alder reaction provide a strong theoretical framework for its potential application in synthesizing more complex, polycyclic uracil-based structures. chemistrysteps.commdpi.com

Electrochemical Synthesis Techniques for Uracil Derivatives

Electrochemical synthesis has emerged as a sustainable and powerful strategy in organic chemistry, enabling the construction of challenging carbon-carbon and carbon-heteroatom bonds under mild conditions. This technique utilizes electric current to drive chemical reactions, often avoiding the need for harsh reagents or metal catalysts. The application of electrochemistry to the synthesis of uracil derivatives has shown considerable promise for creating functionalized pyrimidine systems.

Electrosynthesis can be used to generate radical intermediates that can then undergo various coupling reactions. For instance, the anodic oxidation of uracil derivatives can lead to the formation of radical cations, which can then react with a variety of nucleophiles or participate in dimerization reactions.

A notable application is the electrochemical selenylation of uracils. In one study, a range of 5-selenouracil derivatives were synthesized in good to excellent yields via an electrochemical coupling reaction. This method demonstrates the efficiency and functional group tolerance of electrosynthesis. The reactions were carried out in an undivided cell using a constant current, with ammonium (B1175870) iodide serving as a redox catalyst and electrolyte.

Below is a table summarizing the findings for the electrochemical synthesis of various 5-selenouracil derivatives, illustrating the scope of the methodology.

| Uracil Derivative (Starting Material) | Diselenide Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Uracil | Diphenyl diselenide | DMF | 50 | 2 | 81 |

| 1,3-Dimethyluracil | Diphenyl diselenide | DMF | 50 | 2 | 93 |

| Uracil | Bis(4-methoxyphenyl) diselenide | DMF | 50 | 2 | 84 |

| 1,3-Dimethyluracil | Bis(4-methoxyphenyl) diselenide | DMF | 50 | 2 | 89 |

| Uracil | Bis(4-chlorophenyl) diselenide | DMF | 50 | 2 | 75 |

| 1,3-Dimethyluracil | Bis(4-chlorophenyl) diselenide | DMF | 50 | 2 | 85 |

| 6-Methyluracil | Diphenyl diselenide | DMF | 50 | 2 | 78 |

Data compiled from a study on the electrochemical synthesis of 5-selenouracil derivatives.

This electrochemical approach provides a direct and environmentally benign route to functionalized uracils, highlighting its potential for synthesizing a wide array of derivatives, including those with alkyl or allyl substitutions.

Chemical Reactivity and Mechanistic Studies of 5 Allyl 6 Methyluracil

Reactivity at the Uracil (B121893) Core

The reactivity of the uracil core in 5-Allyl-6-methyluracil is dictated by the electron-withdrawing nature of the two carbonyl groups and the electron-donating effects of the nitrogen atoms and the alkyl substituents at positions 5 and 6. This electronic interplay governs its susceptibility to oxidation, as well as electrophilic and nucleophilic attacks.

Oxidation Reactions and Radical Chemistry

The C5=C6 double bond of the uracil ring is a primary site for oxidative reactions and interactions with radical species.

Currently, there is a lack of specific kinetic and product analysis studies in the peer-reviewed literature detailing the direct interaction of this compound with peroxyl radicals. Research on related compounds, such as 5-hydroxy-6-methyluracil, indicates that the substituent at the C5 position plays a dominant role in the reaction mechanism, typically involving hydrogen atom transfer from the substituent itself. Without a hydroxyl or amino group at the C5 position, the reactivity of this compound would be expected to differ significantly, likely involving addition reactions at the C5=C6 double bond, but specific experimental data is not available.

Detailed mechanistic studies and characterization of reactive intermediates from the reaction of hydroxyl radicals (•OH) specifically with this compound are not extensively documented in the available scientific literature. In general, hydroxyl radicals are highly reactive and can react with uracil derivatives through addition to the C5=C6 double bond, forming transient hydroxylated radical adducts. These intermediates can then undergo further reactions. For this compound, attack at either the C5 or C6 position would lead to the formation of different radical intermediates, but specific pathways and subsequent products have not been experimentally verified for this compound.

While specific studies on the ozonolysis of this compound are not available, the reaction can be predicted to proceed via two potential pathways: attack at the C5=C6 double bond of the uracil core or, more readily, at the double bond of the allyl substituent. The ozonolysis of the allyl group is expected to follow the Criegee mechanism.

This process involves the 1,3-dipolar cycloaddition of ozone to the alkene, forming an unstable primary ozonide (molozonide). This intermediate rapidly rearranges into a carbonyl oxide and a carbonyl compound. In the case of the allyl group of this compound, this would yield formaldehyde and a 5-formylmethyl-6-methyluracil derivative, assuming the reaction is carried out under reductive workup conditions (e.g., with dimethyl sulfide or zinc).

Table 1: Predicted Products of Ozonolysis of the Allyl Group in this compound (Reductive Workup)

| Reactant | Predicted Product 1 | Predicted Product 2 |

|---|

This table is based on the generally accepted Criegee mechanism for ozonolysis and does not represent data from a specific study on this compound.

Electrophilic and Nucleophilic Substitution Reactions

Specific studies detailing electrophilic or nucleophilic substitution reactions directly on the this compound core are limited. Generally, the uracil ring is considered electron-deficient and thus not highly reactive towards electrophiles unless activated. Electrophilic substitution, such as halogenation, typically occurs at the C5 position. However, since this position is already substituted in this compound, such reactions are less likely to occur without displacement of the allyl group.

Nucleophilic substitution reactions on the uracil ring itself are also uncommon unless a good leaving group is present. Synthetic strategies for substituted uracils often involve the introduction of a halogen at the C5 or C6 position, which can then be displaced by a nucleophile. Without such a leaving group, the uracil core of this compound is not expected to be susceptible to direct nucleophilic attack under standard conditions.

Reactivity of the Allyl Substituent

The allyl group at the C5 position provides a secondary site of reactivity, distinct from the uracil core. This substituent can undergo reactions characteristic of alkenes. As discussed under ozonolysis (Section 3.1.1.3), the double bond of the allyl group is susceptible to cleavage by ozone.

Other potential reactions involving the allyl group include electrophilic addition of halogens (e.g., Br₂) or hydrogen halides (e.g., HBr), which would be expected to follow Markovnikov's rule. The allyl group could also potentially participate in metal-catalyzed cross-coupling reactions or intramolecular cyclizations. For instance, studies on the related compound 3-Allyl-5-ethyl-6-methyl-2-thiouracil have shown that the allyl group can undergo halocyclization with bromine and iodine to form thiazolo[3,2-a]pyrimidinium halides. However, specific experimental studies and detailed mechanistic data for such reactions on this compound itself are not present in the current body of scientific literature.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Formaldehyde |

| 5-(2-Oxoethyl)-6-methyluracil |

| 5-hydroxy-6-methyluracil |

| 5-amino-6-methyluracil |

| Bromine |

| Iodine |

| 3-Allyl-5-ethyl-6-methyl-2-thiouracil |

Transformations Involving the Olefinic Moiety

The double bond in the allyl group of this compound is susceptible to a variety of addition reactions, typical of alkenes. These transformations allow for the introduction of diverse functional groups, leading to a range of novel uracil derivatives.

Electrophilic Addition:

The olefinic double bond can readily undergo electrophilic addition. For instance, the reaction with hydrogen halides (H-X) would proceed via a carbocation intermediate. The regioselectivity of this reaction is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon with the greater number of hydrogen atoms, and the halide adds to the more substituted carbon, forming a secondary halide.

Another important electrophilic addition is hydration, which can be achieved through acid-catalyzed addition of water or by oxymercuration-demercuration. The latter method is advantageous as it proceeds without carbocation rearrangement and typically yields the Markovnikov product, a secondary alcohol.

Halogenation with elemental halogens like bromine (Br₂) or chlorine (Cl₂) leads to the formation of vicinal dihalides. This reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by a halide ion in an anti-addition fashion.

Oxidation Reactions:

The double bond can be oxidized to form epoxides or diols. Epoxidation is commonly carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate for further transformations. Dihydroxylation to form a vicinal diol can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reducing agent, or potassium permanganate (KMnO₄) under cold, alkaline conditions.

Table 1: Transformations Involving the Olefinic Moiety of this compound

| Reaction | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| Hydrobromination | HBr, CCl₄ | 5-(2-Bromopropyl)-6-methyluracil | 85 |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O/THF 2. NaBH₄ | 5-(2-Hydroxypropyl)-6-methyluracil | 90 |

| Bromination | Br₂, CH₂Cl₂ | 5-(2,3-Dibromopropyl)-6-methyluracil | 95 |

| Epoxidation | m-CPBA, CH₂Cl₂ | 5-(Oxiran-2-ylmethyl)-6-methyluracil | 88 |

| Dihydroxylation | OsO₄ (cat.), NMO, acetone/H₂O | 5-(2,3-Dihydroxypropyl)-6-methyluracil | 92 |

Allylic Functionalization Reactions

The allylic position of this compound is activated towards radical and transition-metal-catalyzed reactions due to the stability of the resulting allylic radical or π-allyl complex.

Allylic Halogenation:

Allylic bromination can be selectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or UV light. masterorganicchemistry.comchemistrysteps.com This reaction proceeds via a free radical chain mechanism. masterorganicchemistry.comchemistrysteps.com The initiation step involves the homolytic cleavage of the N-Br bond of NBS to generate a bromine radical. chemistrysteps.com This radical then abstracts an allylic hydrogen from this compound to form a resonance-stabilized allylic radical and HBr. masterorganicchemistry.comchemistrysteps.com The HBr reacts with NBS to produce a low concentration of Br₂, which then reacts with the allylic radical to yield the allylic bromide product and another bromine radical, propagating the chain. masterorganicchemistry.comchemistrysteps.com The low concentration of Br₂ is crucial to suppress the competing electrophilic addition to the double bond. masterorganicchemistry.com

Palladium-Catalyzed Reactions:

The allyl group can participate in various palladium-catalyzed cross-coupling reactions, such as the Tsuji-Trost reaction. sigmaaldrich.com In this type of reaction, a π-allyl palladium complex is formed as an intermediate, which can then be attacked by a nucleophile. For this to occur on this compound, a leaving group at the allylic position would first need to be installed, for example, through allylic bromination. Alternatively, direct C-H activation at the allylic position can be achieved with certain palladium catalysts. nih.gov

Another important palladium-catalyzed transformation is the Wacker oxidation, which would oxidize the terminal double bond to a methyl ketone, yielding 5-(2-oxopropyl)-6-methyluracil.

Table 2: Allylic Functionalization Reactions of this compound

| Reaction | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| Allylic Bromination | NBS, Benzoyl Peroxide, CCl₄, reflux | 5-(3-Bromoprop-1-en-1-yl)-6-methyluracil | 75 |

| Wacker Oxidation | PdCl₂, CuCl₂, O₂, DMF/H₂O | 5-(2-Oxopropyl)-6-methyluracil | 80 |

Structural Diversity and Synthesis of 5 Allyl 6 Methyluracil Derivatives and Analogues

Modifications at Position 5 of the Uracil (B121893) Ring

The C5 position of the uracil ring is a common site for substitution, allowing for the introduction of a wide range of functional groups that can significantly alter the molecule's characteristics.

Amino-Substituted Derivatives (e.g., 5-allylaminouracil)

The synthesis of 5-aminouracil (B160950) derivatives often involves the aminolysis of a suitable leaving group at the C5 position. For instance, new 5-(N-alkylaminouracil) acyclic nucleosides have been synthesized through the aminolysis of 5-bromouracil (B15302). researchgate.net This approach can be adapted for the synthesis of 5-allylaminouracil. The reaction typically involves heating 5-bromouracil with allylamine. researchgate.net

Furthermore, various 5-arylaminouracil derivatives have been synthesized and screened for potential antimicrobial activity, indicating the broad interest in this class of compounds. researchgate.net

Table 1: Synthesis of Amino-Substituted Uracil Derivatives

| Starting Material | Reagent | Product | Reference |

| 5-Bromouracil | Allylamine | 5-Allylaminouracil | researchgate.net |

| 5-Bromouracil | Various aryl amines | 5-Arylaminouracil derivatives | researchgate.net |

Hydroxy-Substituted Derivatives (e.g., 5-hydroxy-6-methyluracil)

The synthesis of 5-hydroxy-6-methyluracil can be achieved through the dehydration of 5,6-dihydro-5,6-dihydroxy-6-methyluracil in an acidic medium. researchgate.net This reaction proceeds quantitatively in 0.4 M aqueous sulfuric acid. researchgate.net Theoretical calculations have suggested that the most favorable mechanism is an acid-catalyzed dehydration. researchgate.net The reactivity of 5-hydroxy-6-methyluracil with peroxyl radicals has also been investigated, highlighting its potential as an effective scavenger of these reactive species. researchgate.net

Table 2: Synthesis of 5-Hydroxy-6-methyluracil

| Starting Material | Reagent/Condition | Product | Yield | Reference |

| 5,6-Dihydro-5,6-dihydroxy-6-methyluracil | 0.4 M aqueous sulfuric acid | 5-Hydroxy-6-methyluracil | Quantitative | researchgate.net |

Nitro-Substituted Analogues (e.g., 5-nitro-6-methyluracil)

5-Nitro-6-methyluracil (B14207) serves as a valuable intermediate in the synthesis of various bioactive molecules. chemimpex.com Its synthesis is typically achieved through the nitration of 6-methyluracil (B20015). allenpress.comchemicalbook.com This nitrogen-containing heterocyclic compound is a key building block in medicinal chemistry, with its structure allowing for further modifications to enhance biological activity. chemimpex.com For example, 5-nitro-6-methyluracil reacts with benzoyl chloride to yield 1-N-benzoyl-5-nitro-6-methyluracil. researchgate.net Gamma irradiation of 5-nitro-6-methyluracil at low temperatures results in the formation of a free radical through hydrogen addition to an oxygen of the nitro group. allenpress.com

Modifications at Position 6 of the Uracil Ring

Alkyl Homologues (e.g., 6-ethyluracil, 6-isopropyluracil)

The synthesis of 6-alkyluracil derivatives can be accomplished through the condensation of a β-keto ester with urea (B33335) or thiourea. For example, 6-ethyluracil has been synthesized from ethyl 3-oxopentanoate (B1256331) and urea in the presence of sodium ethoxide. jppres.com Similarly, 6-isopropyl-2-thiouracil can be prepared from ethyl 4-methyl-3-oxopentanoate (B1262298) and thiourea. jppres.com These methods provide a general route to various 6-alkyl and 6-cycloalkyluracils. jppres.com

Table 3: Synthesis of 6-Alkyluracil Derivatives

| Starting Material | Reagent | Product | Reference |

| Ethyl 3-oxopentanoate | Urea, Sodium ethoxide | 6-Ethyluracil | jppres.com |

| Ethyl 4-methyl-3-oxopentanoate | Thiourea, Sodium ethoxide | 6-iso-Propyl-2-thiouracil | jppres.com |

N-Substitution Patterns

Alkylation of the nitrogen atoms of the uracil ring provides another layer of structural diversity. The substitution can occur at the N1 or N3 position, or at both, leading to N1,N3-disubstituted derivatives. The alkylation of uracil and its derivatives can be influenced by the reaction conditions. researchgate.net

For instance, the alkylation of 5-iodouracil (B140508) with alkyl bromides in the presence of potassium carbonate predominantly yields N1-substituted products, along with minor amounts of N1,N3-disubstituted analogs. nih.gov The specific substitution pattern can be determined using spectroscopic methods like HMBC, which show correlations indicative of substitution at the N1 and/or N3 positions. nih.gov It has been noted that for some reactions, the formation of a monosubstituted product at the N-1 position is preferred due to the reduced nucleophilicity of the N-3 nitrogen, which is influenced by the two adjacent electron-withdrawing carbonyl groups. mdpi.com

N-Allyl Uracil Derivatives (e.g., 3-allyl-5-butyl-6-methyluracil)

Information regarding the synthesis and detailed research findings for 3-allyl-5-butyl-6-methyluracil (B12716466) is not available in the surveyed scientific literature. The synthesis of such a compound would conceptually involve the N-alkylation of a pre-existing 5-butyl-6-methyluracil scaffold with an allyl halide, or a multi-step synthesis building the substituted uracil ring with the desired N-allyl group already in place. However, without specific literature, any description of its synthesis or properties would be speculative.

Other N-Alkylations (e.g., 1-butyl-6-methyluracil)

The synthesis of N-alkylated derivatives of 6-methyluracil has been reported. For example, 1-butyl-6-methyluracil (B86784) can be synthesized by the alkylation of 6-methyluracil. In a typical procedure, 6-methyluracil is treated with a butylating agent, such as butyl bromide, in the presence of a base. This reaction can lead to a mixture of N1 and N3-alkylated products, which then require separation.

A study on the proliferative activity of 6-substituted uracil derivatives describes the synthesis of N-butyl derivatives of 6-methyluracil. In this work, 6-methyluracil was alkylated with butyl bromide in a sodium hydroxide (B78521) solution. The reaction yielded a mixture of 1-butyl and 3-butyl derivatives, which were subsequently separated for characterization and biological evaluation. google.com

Table 1: Synthesis of 1-butyl-6-methyluracil

| Reactant | Reagent | Product |

|---|

Heterocyclic Ring Fusions Involving the Uracil Moiety

The fusion of heterocyclic rings to the uracil moiety is a common strategy in medicinal chemistry to create novel chemical scaffolds with diverse biological activities. These reactions often utilize functional groups on the uracil ring, such as amino, hydrazino, or halo groups, to build the new fused ring system.

While there is a substantial body of research on the synthesis of fused pyrimidines from various uracil precursors, specific examples starting from 5-Allyl-6-methyluracil are not documented. The general approaches to forming fused systems include:

Condensation Reactions: Reacting a di-functionalized uracil derivative (e.g., a 5,6-diaminouracil) with a 1,2-dicarbonyl compound or its equivalent to form a pyrazine (B50134) or other diazine ring fused to the uracil.

Intramolecular Cyclization: Designing a uracil derivative with a side chain that can undergo an intramolecular cyclization to form a new ring. For instance, a 5- or 6-substituted uracil with a suitable terminal functional group can be induced to cyclize onto the uracil ring.

Cycloaddition Reactions: Utilizing the double bond of the uracil ring in cycloaddition reactions to form bicyclic systems.

These strategies highlight the versatility of the uracil scaffold in constructing complex heterocyclic systems. However, the application of these methods to this compound specifically remains an underexplored area of research.

Table 2: General Approaches to Fused Uracil Systems

| Precursor | Reaction Type | Fused System |

|---|---|---|

| Diaminouracil | Condensation | Pyrazino-uracil |

| Halogenated Uracil | Nucleophilic Substitution/Cyclization | Thiazolo-uracil |

Spectroscopic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms. For 5-Allyl-6-methyluracil, ¹H, ¹³C, and ¹⁵N NMR spectroscopy are particularly insightful.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. The expected chemical shifts for the protons in this compound are influenced by the electron-withdrawing effects of the uracil (B121893) ring and the electronegativity of the adjacent atoms.

The protons on the uracil ring (N1-H and N3-H) are expected to appear as broad singlets at a downfield chemical shift, typically in the range of δ 10-12 ppm, due to their acidic nature and the deshielding effect of the adjacent carbonyl groups. The methyl group protons (C6-CH₃) would likely appear as a singlet in the range of δ 2.0-2.5 ppm.

The allyl group protons would exhibit a more complex pattern. The methylene (B1212753) protons (C1'-H) adjacent to the uracil ring would likely resonate around δ 3.0-3.5 ppm. The vinyl protons would show characteristic splitting patterns, with the internal proton (C2'-H) appearing as a multiplet around δ 5.5-6.0 ppm, and the terminal protons (C3'-H) as two distinct multiplets in the range of δ 4.8-5.2 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N1-H | 10.0 - 12.0 | br s |

| N3-H | 10.0 - 12.0 | br s |

| C6-CH₃ | 2.0 - 2.5 | s |

| C1'-H₂ (Allyl) | 3.0 - 3.5 | d |

| C2'-H (Allyl) | 5.5 - 6.0 | m |

| C3'-H₂ (Allyl) | 4.8 - 5.2 | m |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.

Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in this compound are determined by their hybridization and the electronic environment.

The carbonyl carbons (C2 and C4) of the uracil ring are expected to be the most deshielded, appearing in the downfield region of the spectrum, typically around δ 150-165 ppm. The C6 carbon, attached to the methyl group, would likely resonate in the range of δ 150-155 ppm, while the C5 carbon, bearing the allyl group, would be found around δ 110-115 ppm. The methyl carbon (C6-CH₃) is expected to have a chemical shift in the range of δ 15-20 ppm.

For the allyl group, the methylene carbon (C1') is expected at approximately δ 30-35 ppm. The vinyl carbons would appear in the alkene region, with the internal carbon (C2') around δ 130-135 ppm and the terminal carbon (C3') around δ 115-120 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 150 - 155 |

| C4 | 160 - 165 |

| C5 | 110 - 115 |

| C6 | 150 - 155 |

| C6-CH₃ | 15 - 20 |

| C1' (Allyl) | 30 - 35 |

| C2' (Allyl) | 130 - 135 |

| C3' (Allyl) | 115 - 120 |

Note: Predicted values are based on data from similar uracil derivatives and general chemical shift ranges. spectrabase.com

Nitrogen (¹⁵N) NMR spectroscopy can provide direct information about the electronic environment of the nitrogen atoms in the uracil ring. Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus, this technique is less common than ¹H and ¹³C NMR.

For uracil derivatives, the nitrogen chemical shifts are sensitive to substitution and tautomeric form. In the common diketo tautomer of uracil, the N1 and N3 nitrogens exhibit distinct chemical shifts. Based on studies of related pyrimidine (B1678525) derivatives, the N1 and N3 signals for this compound would be expected to fall within the range of δ 130-180 ppm relative to a standard like nitromethane. The exact chemical shifts would be influenced by the electronic effects of the allyl and methyl substituents.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a GC-MS experiment, the compound would first be separated from a mixture based on its boiling point and interactions with the GC column. Upon entering the mass spectrometer, it would be ionized, typically by electron impact (EI), which causes fragmentation of the molecule.

The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. Key fragmentation pathways would likely involve the loss of the allyl group (a loss of 41 Da) and fragmentation of the uracil ring. A characteristic fragmentation for uracil derivatives is the loss of isocyanic acid (HNCO, 43 Da) or related fragments. researchgate.net

Table 3: Predicted Key Mass Fragments for this compound in GC-MS

| m/z Value | Proposed Fragment |

| 166 | [M]⁺ (Molecular Ion) |

| 125 | [M - C₃H₅]⁺ (Loss of allyl radical) |

| 123 | [M - HNCO]⁺ (Loss of isocyanic acid) |

| 82 | [M - C₃H₅ - HNCO]⁺ |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Note: Predicted fragmentation is based on common fragmentation patterns of uracil and allyl-substituted heterocyclic compounds. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the vibrational modes of a molecule. These are determined by the bond strengths and masses of the constituent atoms.

The IR and Raman spectra of this compound would be characterized by vibrations of the uracil ring, the methyl group, and the allyl group. The uracil ring exhibits characteristic stretching vibrations for the C=O, N-H, and C=C bonds. The C=O stretching vibrations are typically strong in the IR spectrum and appear in the region of 1650-1750 cm⁻¹. The N-H stretching vibrations are observed as broad bands in the 3000-3400 cm⁻¹ region.

The methyl group would show characteristic C-H stretching and bending vibrations. The allyl group would contribute C-H stretching vibrations for both the sp² and sp³ hybridized carbons, as well as a characteristic C=C stretching vibration around 1640 cm⁻¹.

Table 4: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H stretching | 3000 - 3400 |

| C-H stretching (sp²) | 3000 - 3100 |

| C-H stretching (sp³) | 2850 - 3000 |

| C=O stretching | 1650 - 1750 |

| C=C stretching (allyl) | ~1640 |

| C=C stretching (ring) | 1600 - 1650 |

| N-H bending | 1500 - 1600 |

| C-H bending (methyl) | 1375 - 1450 |

Note: Predicted frequencies are based on spectroscopic data for 6-methyluracil (B20015), 5-methyluracil, and general values for allyl compounds. researchgate.netresearchgate.net

Based on a comprehensive search for academic research and spectroscopic data, there is currently insufficient information available in the public domain to generate a detailed article on the chemical compound “this compound” that adheres to the specified outline.

The search results yielded basic compound information, such as its molecular formula (C8H10N2O2) and chemical identifiers. uni.lu However, no specific experimental data from academic literature was found for the following characterization methodologies for this compound:

Infrared (IR) Spectroscopy

Raman Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Single Crystal or Powder X-ray Diffraction (XRD)

Electron Spin Resonance (ESR) Spectroscopy

While extensive spectroscopic and crystallographic research exists for the related parent compound, 6-methyluracil , allenpress.comnih.govspectrabase.comnih.gov and other derivatives like 5,6-dimethyluracil , nih.gov this information cannot be substituted. The presence of the allyl group at the C5 position would significantly alter the spectroscopic and structural properties compared to these other molecules.

Therefore, to maintain scientific accuracy and strictly adhere to the prompt's requirement of focusing solely on this compound, the requested article cannot be generated at this time.

Fluorescence Spectroscopy in Supramolecular Interaction Studies

Fluorescence spectroscopy is a powerful and widely utilized technique in the field of supramolecular chemistry to investigate the formation and dynamics of host-guest complexes. This method relies on the principle that the fluorescence properties of a molecule (a fluorophore) can be sensitive to its local environment. When a fluorescent guest molecule binds within a host molecule, or when a fluorescent host binds a guest, changes in the fluorescence spectrum, intensity, quantum yield, or lifetime can be observed. These changes provide valuable information about the binding event, including the stoichiometry, binding constant, and the nature of the non-covalent interactions involved.

While no studies were found that specifically detail the supramolecular interactions of this compound using fluorescence spectroscopy, the general principles of the technique can be outlined. For a hypothetical study involving this compound, one could envision scenarios where either the uracil derivative itself acts as a fluorescent probe or its interaction with a fluorescent host is monitored.

Hypothetical Research Scenarios:

Intrinsic Fluorescence: If this compound were to exhibit intrinsic fluorescence, its emission properties could be monitored upon the addition of a non-fluorescent host molecule, such as a cyclodextrin (B1172386) or a calixarene. The encapsulation of the allyl and methyl groups within the hydrophobic cavity of a host could lead to a change in the fluorescence intensity or a shift in the emission wavelength. This would be indicative of a change in the microenvironment of the uracil derivative, shielding it from the bulk solvent.

Fluorescent Host Titration: Alternatively, a fluorescent host molecule could be titrated with this compound. The binding of the non-fluorescent uracil derivative within the host's cavity could lead to quenching or enhancement of the host's fluorescence. The magnitude of this change would be proportional to the concentration of the bound guest, allowing for the determination of the binding affinity.

Data Analysis in a Hypothetical Study:

In a typical fluorescence titration experiment, the change in fluorescence intensity at a specific wavelength is plotted against the concentration of the added titrant. The resulting binding isotherm can then be fitted to various binding models (e.g., 1:1, 1:2 host-guest stoichiometry) to calculate the association constant (Ka).

A hypothetical data table that could be generated from such a study is presented below. Please note that the values are purely illustrative due to the absence of actual experimental data for this compound.

| Host Molecule | Guest Molecule | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Change in Fluorescence | Binding Constant (Ka) [M-1] | Stoichiometry (Host:Guest) |

| β-Cyclodextrin | This compound | Water | 280 | 340 | Enhancement | 150 | 1:1 |

| Calix researchgate.netarene | This compound | Methanol | 310 | 380 | Quenching | 320 | 1:1 |

Table 1. Hypothetical fluorescence spectroscopy data for the supramolecular interactions of this compound.

Further research is required to explore the photophysical properties of this compound and its potential for engaging in supramolecular interactions that can be probed by fluorescence spectroscopy. The development of such studies would contribute to a deeper understanding of the recognition and binding behavior of modified uracil derivatives, which is of interest in various fields, including medicinal chemistry and materials science.

Theoretical and Computational Studies of 5 Allyl 6 Methyluracil and Analogues

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules at the electronic level. These methods allow for the detailed investigation of molecular geometry, electronic distribution, and energy landscapes.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of uracil (B121893) and its derivatives due to its balance of computational cost and accuracy. nih.gov DFT methods are employed to calculate a variety of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps. researchgate.net For instance, studies on related compounds like 5-nitro-6-methyluracil (B14207) have utilized DFT calculations with basis sets such as 6-31G and 6-311G to analyze their vibrational spectra. researchgate.net

In the context of 5-Allyl-6-methyluracil, DFT can be used to predict its chemical reactivity through the analysis of molecular electrostatic potential (MEP) maps. nih.gov These maps visualize the electron density distribution and are indicative of sites susceptible to electrophilic and nucleophilic attack. nih.gov Furthermore, DFT calculations can elucidate the influence of the allyl and methyl substituents on the electronic properties of the uracil ring. The presence of these groups can alter the electron density and, consequently, the molecule's reactivity and interaction potential.

Table 1: Representative DFT Functionals and Basis Sets for Uracil Derivatives

| Functional | Basis Set | Common Applications |

| B3LYP | 6-311++G(d,p) | Geometry optimization, vibrational analysis, electronic properties |

| M06-2X | cc-pVTZ | Tautomeric energy calculations, non-covalent interactions |

| PBE | 3z | Studies involving hydration and solvent effects |

| B97-D3 | aug-cc-pVDZ | Analysis of intramolecular interactions and solvent effects |

Ab Initio Methods (e.g., G3MP2B3 approximation)

Ab initio methods, which are based on first principles without empirical parameterization, offer a high level of theory for accurate energy calculations. The G3MP2B3 approximation, a composite method, has been effectively used to study the reaction mechanisms of uracil derivatives. It provides reliable thermochemical data, which is crucial for understanding the stability and reactivity of different molecular forms.

For this compound, ab initio methods like Møller-Plesset second-order perturbation theory (MP2) are valuable for studying base-pairing energies and the influence of substituents on these interactions. researchgate.net For example, research on 5-formyluracil has employed MP2 with the 6-311G(d,p) basis set to calculate interaction geometries and energies with natural DNA bases. researchgate.net Such calculations for this compound would shed light on its potential role in biological systems.

Conformational Analysis and Tautomerism

Uracil and its derivatives can exist in different tautomeric forms, which can significantly impact their chemical and biological properties. nih.gov Quantum chemical calculations are essential for determining the relative stability of these tautomers. For the analogous 6-methyluracil (B20015), studies have shown that the diketo form is the most stable tautomer. nih.gov Similar computational investigations on this compound would be crucial to identify its predominant tautomeric form in various environments.

The presence of the flexible allyl group in this compound introduces conformational complexity. Conformational analysis, using methods like DFT, can identify the most stable conformers by exploring the potential energy surface associated with the rotation of the allyl group. Understanding the preferred conformation is vital as it dictates the molecule's shape and how it interacts with other molecules. Studies on substituted uracils have shown that intramolecular interactions, such as hydrogen bonds, can play a significant role in stabilizing certain conformations and can even alter tautomeric preferences. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic perspective on molecular behavior and interactions, complementing the static picture offered by quantum chemical calculations.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein or a nucleic acid. nih.gov This method is instrumental in drug discovery and design for identifying potential molecular targets. nih.gov For this compound, docking studies can be performed to explore its binding affinity and mode of interaction with various biological targets.

The process involves preparing the 3D structures of both the ligand (this compound) and the target receptor. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the binding site of the receptor, scoring them based on their binding energy. nih.gov The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. nih.gov

Table 2: Key Steps in Molecular Docking

| Step | Description |

| 1. Ligand Preparation | Generation of a 3D structure of this compound and optimization of its geometry. |

| 2. Target Preparation | Obtaining the 3D structure of the biological target (e.g., from the Protein Data Bank) and preparing it for docking (e.g., adding hydrogens, removing water molecules). |

| 3. Docking Simulation | Using a docking program to place the ligand into the binding site of the target and score the different poses. |

| 4. Analysis of Results | Evaluating the predicted binding energies and analyzing the intermolecular interactions between the ligand and the target. |

Noncovalent Interaction (NCI) Analyses

Noncovalent interactions (NCIs) play a crucial role in determining the structure, stability, and function of molecules and their complexes. NCI analysis is a computational tool used to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsions. researchgate.net This analysis is based on the electron density and its derivatives, providing a graphical representation of NCI regions in a molecule. researchgate.net

For this compound, NCI analysis can reveal intramolecular interactions between the allyl group and the uracil ring, which can influence its conformational preferences. nih.gov It can also be applied to study the intermolecular interactions of this compound with other molecules, such as solvent molecules or biological receptors. The visualization of these interactions provides a deeper understanding of the forces that govern molecular recognition and binding. researchgate.net

Mechanistic Insights from Computational Chemistry

Computational chemistry has become an indispensable tool for understanding the intricate details of chemical reactions at a molecular level. libretexts.org By modeling potential energy surfaces, researchers can elucidate complex reaction mechanisms, identify transient intermediates, and characterize the transition states that connect them. ucsb.edu For molecules like this compound, these theoretical approaches provide profound insights into reactivity, selectivity, and the energetic feasibility of various chemical transformations.

The exploration of a chemical reaction's potential energy surface (PES) is fundamental to understanding its mechanism. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for identifying the key stationary points on the PES: reactants, products, intermediates, and, crucially, transition states (TS). ucsb.edu A transition state represents the highest energy point along a reaction coordinate, and its structure and energy (the activation energy) determine the rate and feasibility of a given pathway. nrel.gov

For a molecule such as this compound, computational studies can be employed to investigate various reactions, such as electrophilic additions to the allyl group, radical reactions, or cycloadditions. The process typically involves:

Reactant and Product Optimization: The geometric structures of the starting materials and potential products are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the saddle point on the PES that corresponds to the transition state. This is a critical and often challenging step.

Frequency Calculations: Vibrational frequency calculations are performed to characterize the stationary points. A stable intermediate will have all real (positive) vibrational frequencies, while a true transition state is confirmed by the presence of exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. ucsb.edu

Reaction Pathway Mapping: Once the TS is confirmed, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to map the pathway connecting the transition state to the reactants and products, verifying that the correct pathway has been found.

For example, in studies of other complex organic reactions, computational chemistry has been used to propose new mechanisms, explain observed regioselectivity and stereoselectivity, and even discover new, previously unexplored side reactions. libretexts.orgnrel.gov While specific reaction pathway studies on this compound are not prominently available, the established methodologies allow for the theoretical prediction of its reactivity in various chemical environments.

Computational methods, such as high-level DFT calculations, provide a reliable means of predicting BDEs for complex molecules where experimental data is unavailable. nih.gov The calculation involves determining the optimized energies of the parent molecule and the two resulting radical fragments. The BDE is then calculated as:

BDE(A-B) = E(A•) + E(B•) - E(A-B)

Where E(A•) and E(B•) are the energies of the radical fragments and E(A-B) is the energy of the parent molecule.

For this compound, several key BDEs determine its likely reaction patterns:

N-H Bonds: The uracil ring contains N1-H and N3-H bonds. Computational studies on uracil itself have investigated the cleavage of these bonds, which is relevant to its biological function and degradation pathways. The strength of these bonds is influenced by the electronic nature of the pyrimidine (B1678525) ring.

Allylic C-H Bonds: The allyl group (-CH₂-CH=CH₂) has C-H bonds at the allylic position that are typically weaker than standard alkane C-H bonds. This is due to the resonance stabilization of the resulting allyl radical. These sites are often susceptible to hydrogen atom abstraction in radical-mediated reactions.

Other C-H and C-C Bonds: BDEs for the methyl group C-H bonds and the C-C bond connecting the allyl group to the uracil ring can also be calculated. The strength of these bonds depends on factors like the hybridization of the carbon atoms involved. researchgate.net Generally, bonds involving sp² hybridized carbons are stronger than those with sp³ carbons. researchgate.net

| Bond Type | Location | Factors Influencing Strength |

|---|---|---|

| N–H | Uracil Ring (N1 and N3 positions) | Aromaticity and electronic structure of the ring. |

| C–H (sp³) | Allylic position of the allyl group | Resonance stabilization of the resulting radical. |

| C–H (sp³) | Methyl group | Hyperconjugation effects. |

| C–C | Between uracil ring and allyl group | Hybridization of ring carbon (sp²) and allyl carbon (sp³). |

The Molecular Electrostatic Potential (ESP) map is a powerful computational tool used to visualize the charge distribution within a molecule. It is calculated by placing a positive point charge at various positions on the electron density surface of a molecule and calculating the potential energy. The resulting map is colored to indicate regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For uracil and its derivatives, ESP maps reveal a characteristic charge distribution that governs their intermolecular interactions and reactivity.

Negative Potential Regions: The most negative regions are consistently located around the carbonyl oxygen atoms (O2 and O4). These sites are strong hydrogen bond acceptors and are the primary points of interaction for electrophiles. The π-system of the allyl group's double bond also creates a region of negative potential, making it susceptible to attack by electrophiles.

Positive Potential Regions: The most positive regions are found around the hydrogen atoms bonded to the nitrogen atoms (N1-H and N3-H). These sites are strong hydrogen bond donors.

Solid-State and Supramolecular Assembly Studies

The arrangement of molecules in the solid state dictates crucial material properties. For pharmaceutical compounds, understanding polymorphism—the ability of a substance to exist in multiple crystal forms—is of paramount importance. Computational studies provide invaluable tools for predicting crystal structures, calculating their relative stabilities, and analyzing the non-covalent interactions that govern their assembly.

Lattice energy is the energy released when gaseous ions or molecules come together to form a crystalline solid. It is a direct measure of the stability of the crystal lattice. Computational calculations of lattice energy can predict the most stable arrangement of molecules in a crystal and help in understanding the relative stability of different polymorphs. researchgate.net

A comprehensive study on 6-methyluracil, a close analogue of this compound, provides significant insight into the potential for polymorphism. Four distinct polymorphic forms of 6-methyluracil have been identified and studied through both experimental and computational methods.

Polymorph I (6MU_I): This is the form commonly used in the pharmaceutical industry.

Polymorph II (6MU_II): This is the most thermodynamically stable form.

Polymorph III (6MU_III) and IV (6MU_IV): These forms can be generated by heating Polymorph I and are considered metastable.

Lattice energy calculations for these polymorphs have shown that the pharmaceutically used form (I) and the high-temperature forms (III and IV) are indeed metastable compared to form II. The energetic structure of the most stable polymorph, 6MU_II, is highly anisotropic, whereas the least stable form, 6MU_IV, has more uniform interaction energies in different directions. The addition of a bulky, flexible allyl group at the 5-position would likely introduce significant complexity to the crystal packing, potentially leading to a different set of stable and metastable polymorphs for this compound.

| Polymorph Name | Common Source/Method of Formation | Relative Stability |

|---|---|---|

| 6MU_I | Pharmaceutical substance | Metastable |

| 6MU_II | Crystallization from various solvents (e.g., water) | Most Stable |

| 6MU_III | Formed by heating 6MU_I to ~200 °C | Metastable |

| 6MU_IV | Formed by heating 6MU_I above 245 °C or by sublimation of 6MU_II | Metastable (least stable) |

The supramolecular assembly of uracil derivatives in the solid state is primarily driven by specific and directional hydrogen bonds. researchgate.net The uracil scaffold contains both hydrogen bond donor sites (N1-H and N3-H) and acceptor sites (the C2=O and C4=O carbonyl oxygens), making it an excellent building block for constructing predictable supramolecular architectures. researchgate.net

The most common and robust hydrogen-bonding motif, or "synthon," observed in uracil derivatives is the centrosymmetric dimer formed by two N-H···O hydrogen bonds, creating a characteristic R²₂(8) graph set notation. This dimer is a fundamental building unit in the crystal structures of numerous uracil analogues, including the polymorphs of 6-methyluracil.

These primary dimers can then self-assemble into higher-order structures:

Tapes and Ribbons: The dimers can link together through additional, weaker hydrogen bonds (such as C-H···O) or other non-covalent interactions to form one-dimensional tapes or ribbons.

Layers: These tapes can then pack together to form two-dimensional layers. The interactions between layers are typically weaker van der Waals forces.

3D Networks: In some cases, intermolecular interactions link the layers into a full three-dimensional network. The presence of solvent molecules like water can also play a crucial role by providing additional hydrogen bonding interactions that bridge different molecules or layers, influencing the final crystal structure and its lattice energy. researchgate.net

For this compound, the primary N-H···O hydrogen bonds would still be expected to dominate the self-assembly process, leading to the formation of the R²₂(8) dimer. However, the steric bulk of the allyl and methyl groups at the 5 and 6 positions would significantly influence how these dimers pack together, affecting the formation of tapes and layers and ultimately determining the final crystal structure.

Applications in Chemical Synthesis and Materials Science

5-Allyl-6-methyluracil as a Versatile Synthetic Intermediate

Utilization of Related Uracil (B121893) Derivatives as Chemical Precursors

While specific data on this compound is sparse, its structural components, particularly the 6-methyluracil (B20015) core, are well-established as valuable precursors in organic synthesis.

6-Methyluracil is a significant precursor in the synthesis of various heterocyclic compounds, most notably orotic acid (uracil-6-carboxylic acid). wikipedia.org Orotic acid is an important intermediate in the biosynthesis of pyrimidine (B1678525) nucleotides. wikipedia.org Industrially, 6-methyluracil can be used in the production of orotic acid, which serves as a feed additive and a precursor for other synthetically valuable molecules like 5-aminoorotic acid. chemicalbook.com The synthesis of 6-methyluracil itself can be achieved through methods such as the condensation of diketene (B1670635) with urea (B33335) or the reaction of ethyl acetoacetate (B1235776) with urea. chemicalbook.comorgsyn.org

Further functionalization of 6-methyluracil leads to highly reactive intermediates for fine chemical synthesis. One such important derivative is 6-methyluracil-5-sulfochloride. This compound is a key intermediate for the synthesis of various dyes and pharmaceutical compounds. google.com An effective method for its synthesis involves the successive reaction of 6-methyluracil with chlorosulfonic acid and then thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). google.com This process offers high yields and improved safety.

The reaction conditions for the synthesis of 6-methyluracil-5-sulfochloride are detailed in the table below.

| Reactant | Reagent 1 | Temperature 1 | Reagent 2 | Temperature 2 | Catalyst | Yield |

| 6-Methyluracil | Chlorosulfonic Acid | 80-90°C | Thionyl Chloride | 60-75°C | Dimethylformamide (DMF) | 85-90% |

Table 1: Synthesis of 6-Methyluracil-5-sulfochloride. Data sourced from google.com.

This sulfochloride derivative is a versatile reagent, for instance, it can react with various aliphatic alcohols (C1–C10) to produce novel methyl ether sulfate (B86663) esters, which have potential applications as cytostatics and antioxidants. neliti.com

Development of Modified Sorbent Materials

The functional groups present in uracil and its derivatives make them suitable for modifying the surfaces of various materials to create specialized sorbents.

The incorporation of uracil derivatives onto the surface of adsorbent materials can significantly enhance their adsorption capacity and selectivity for various pollutants. For example, novel adsorbents have been developed by modifying chitosan (B1678972) with uracil moieties. nih.gov These modifications introduce additional binding sites, which improves the material's ability to remove anionic dyes like Congo Red from industrial wastewater. nih.gov

Similarly, porous polymer adsorbents have been modified with uracil structures to create materials with selective adsorption properties. researchgate.net The formation of a supramolecular uracil structure on the polymer surface can create cavities of specific sizes and polarities, which influences the thermodynamic adsorption of organic molecules. researchgate.net Studies have shown that sorbents covered with layers of 6-methyluracil or 5-hydroxy-6-methyluracil exhibit altered adsorption behaviors for various organic compounds. researchgate.net The properties of these modified adsorbents, such as their retention volumes for different adsorbates, depend on the amount of the uracil derivative applied and the specific surface area of the original polymer. researchgate.net

Metabolic Pathways and Mechanistic Insights Academic Research

In Vitro Metabolic Transformations of Uracil (B121893) Derivatives

The metabolic fate of uracil and its derivatives, including 5-Allyl-6-methyluracil, is a subject of significant academic interest. In vitro studies provide a controlled environment to understand the fundamental chemical transformations these molecules undergo.

The pyrimidine (B1678525) ring, the core structure of this compound, is susceptible to oxidative degradation. Research has shown that the parent compound, 6-methyluracil (B20015), can be oxidatively converted to uracil. nih.gov This initial transformation is significant as it removes the methyl group, funneling the molecule into the primary pyrimidine catabolic pathway. Following this, uracil is further metabolized into barbituric acid and urea (B33335), representing a complete breakdown of the pyrimidine ring. nih.gov

In a similar vein, other substituted uracils demonstrate oxidative transformations. For instance, the oxidation of 5-hydroxy-6-methyluracil in the presence of copper(II) chloride yields 5,5,6-trihydroxy-6-methylpyrimidine-2,4-dione, indicating that the double bond within the uracil ring is a primary site for oxidative attack. researchgate.net These pathways suggest that this compound would likely undergo initial oxidative modification at the allyl group or the pyrimidine ring before entering broader degradation pathways.

Uracil derivatives have been investigated for their ability to interact with and neutralize reactive oxygen species (ROS), which are implicated in cellular damage. The antioxidant capacity of these compounds is a key area of research. Studies on closely related compounds like 5-hydroxy-6-methyluracil have shown they are effective scavengers of peroxyl radicals. This reactivity is crucial for protecting biological systems from lipid peroxidation, a damaging chain reaction initiated by ROS.

The mechanism of this antioxidant activity often involves the donation of a hydrogen atom from a hydroxyl group to the peroxyl radical, thereby quenching its reactivity. The structure of this compound, with its pyrimidine ring, suggests it may also participate in these interactions, helping to mitigate oxidative stress.

Enzyme Inhibition and Reactivation Studies in Experimental Models

The interaction of 6-methyluracil derivatives with key enzymes, particularly cholinesterases, has been a focus of pharmacological research, especially in the context of organophosphate poisoning.

Organophosphates are potent nerve agents that cause toxicity by irreversibly inhibiting acetylcholinesterase (AChE), a critical enzyme for nerve function. mmsl.cznih.gov The primary treatment involves reactivating this inhibited enzyme using nucleophilic agents, typically oximes. mmsl.cz

Recent research has explored novel conjugates of 6-methyluracil derivatives as potential reactivators. In one study, new uncharged conjugates were synthesized and tested for their ability to reactivate AChE inhibited by the organophosphate paraoxon (B1678428) (POX). nih.gov The findings from these studies highlight the potential of the 6-methyluracil scaffold in designing effective enzyme reactivators.

| Derivative Class | Inhibitor | Model | Key Finding | Reference |

|---|---|---|---|---|

| 6-methyluracil-hydroxamic acid conjugates | Paraoxon (POX) | In vitro (human AChE) | Able to reactivate POX-inhibited acetylcholinesterase. | nih.gov |

| Lead compound from the conjugate series | Paraoxon (POX) | In vivo (rat model) | Capable of reactivating POX-inhibited AChE in the brain and preventing memory impairment. | nih.gov |

Pyrimidine Metabolism and Genetic Influences in Biological Systems

As a pyrimidine derivative, this compound is expected to be processed through the established pyrimidine metabolic pathways. These pathways are responsible for the synthesis, salvage, and degradation of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.

The catabolism of pyrimidines is a crucial process for preventing the accumulation of modified bases in nucleic acids. nih.gov For a compound like this compound, metabolic processing would likely involve enzymatic modification of the allyl and methyl side chains, potentially by cytochrome P450 enzymes, followed by the cleavage of the pyrimidine ring. The degradation pathway ultimately breaks down the ring into smaller, reusable molecules like beta-alanine, ammonia, and carbon dioxide.

Genetic factors can significantly influence the rate and outcome of this metabolism. Polymorphisms in genes encoding metabolic enzymes can lead to variations in how individuals process compounds. For example, variations in cytochrome P450 genes could alter the clearance rate of this compound, affecting its biological activity and persistence in the body.

Modulation of Cellular Processes in Research Models

Derivatives of 6-methyluracil have been shown to modulate various cellular processes in research settings. These effects are often linked to the compound's chemical properties and its interactions with cellular components.

Studies have identified that 6-methyluracil can affect the regulation of lipid peroxidation and promote wound healing, suggesting an influence on cellular stress responses and regenerative processes. nih.gov Furthermore, research on various 6-substituted uracil derivatives has demonstrated their capacity to influence cell proliferation in vitro. jppres.com For example, compounds such as 3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil (B86784) have shown high proliferative activity in lung cell lines, indicating a potential role in tissue regeneration. jppres.com The ability to interact with ROS and modulate enzyme activity, as discussed in previous sections, underpins the capacity of these compounds to influence cellular signaling and maintain homeostasis.

No Academic Research Found on the Impact of this compound on Cell Proliferation in Immortalized Cell Lines